molecular formula C25H26N5O7+ B1263202 Exiguamine B

Exiguamine B

Cat. No.: B1263202
M. Wt: 508.5 g/mol
InChI Key: YOXFPJITBOPKPN-YMXBGEKHSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Exiguamine B is a marine natural product originally isolated from the sponge Neopetrosia exigua in the waters of Papua New Guinea. It belongs to a class of potent small-molecule inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a promising immunotherapeutic target implicated in several types of cancer; it is overexpressed in many tumor cell lines and contributes to the "immune escape" mechanism that allows solid tumors to avoid detection by the immune system . By potently inhibiting the IDO enzyme, this compound suppresses the conversion of tryptophan to kynurenine, a process that is crucial for tumor-mediated immune suppression. This mechanism makes it a valuable tool for researchers studying cancer immunology and for developing new approaches to overcome immunotherapy resistance . The compound's most noteworthy feature is its nanomolar level of potency, making it one of the most potent IDO inhibitors described to date . A landmark biomimetic total synthesis of this compound was reported, which provides access to this complex inhibitor and its analogs for research purposes . This synthesis employs an oxidative strategy inspired by the compound's proposed biosynthetic pathway, facilitating further scientific investigation into its properties and applications . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C25H26N5O7+

Molecular Weight

508.5 g/mol

IUPAC Name

(4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone

InChI

InChI=1S/C25H25N5O7/c1-28-23(35)25(29(2)24(28)36)18-17(21(34)19-14(20(18)33)10(5-6-26)8-27-19)16-15-11(7-12(31)22(16)37-25)30(3,4)9-13(15)32/h7-8,13,32H,5-6,9,26H2,1-4H3,(H-,27,31,33,34)/p+1/t13-,25-/m1/s1

InChI Key

YOXFPJITBOPKPN-YMXBGEKHSA-O

Isomeric SMILES

CN1C(=O)[C@]2(C3=C(C4=C5[C@@H](C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C

Canonical SMILES

CN1C(=O)C2(C3=C(C4=C5C(C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C

Synonyms

exiguamine B

Origin of Product

United States

Scientific Research Applications

Exiguamine B is known for its ability to inhibit IDO, an enzyme that plays a critical role in tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO contributes to immune tolerance in tumors, allowing cancer cells to evade immune detection. The inhibition of IDO by this compound can potentially reverse this immune suppression, making it a candidate for cancer immunotherapy.

  • Potency : this compound has been shown to have a Ki value of approximately 41 nM against IDO, indicating its strong inhibitory capacity .
  • Mechanism : The compound interferes with the enzymatic activity of IDO, thereby preventing the degradation of tryptophan and promoting T-cell activation, which is crucial for anti-tumor immunity .

Synthesis and Chemical Properties

The synthesis of this compound has been achieved through biomimetic approaches that mimic natural biosynthetic pathways. This method allows for the efficient production of the compound without relying on full enzymatic processes.

  • Synthesis Pathway : The synthesis involves the oxidation of catechol derivatives followed by oxa-6π electrocyclization, leading to the formation of this compound from simpler precursors .
  • Chemical Structure : this compound is characterized by its unique structural features that differentiate it from other IDO inhibitors. Its structure includes a quaternary ammonium ion and multiple heterocycles that contribute to its biological activity .

Therapeutic Potential in Cancer Treatment

Given its role as an IDO inhibitor, this compound is being explored for its therapeutic potential in cancer treatment. Research indicates that compounds targeting IDO can enhance the efficacy of existing cancer therapies by improving immune responses against tumors.

  • Combination Therapies : Studies suggest that combining this compound with other immunotherapeutic agents could yield synergistic effects, enhancing overall treatment outcomes .
  • Clinical Relevance : The inhibition of IDO is particularly relevant in cancers where immune evasion is a significant barrier to effective treatment. Thus, this compound may play a crucial role in developing new cancer therapies .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFocusFindings
Trauner et al. (2008)Total SynthesisSuccessfully synthesized Exiguamine A and B using biomimetic methods; established their role as IDO inhibitors .
Lawrence et al. (2022)Natural Product AnticipationDiscussed the biosynthetic pathways leading to this compound; highlighted its potential as a therapeutic agent .
ACS Molecule of the Week (2012)Biological ActivityReviewed the mechanism by which this compound inhibits IDO and its implications for cancer therapy .

Q & A

Q. How can researchers avoid bias when reviewing literature on this compound?

  • Methodological Answer : Use academic databases (e.g., SciFinder, PubMed) with Boolean search terms (e.g., "this compound" AND "biosynthesis") to minimize non-academic sources . Critically appraise sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) and disclose conflicts of interest (e.g., industry-funded studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exiguamine B
Reactant of Route 2
Exiguamine B

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